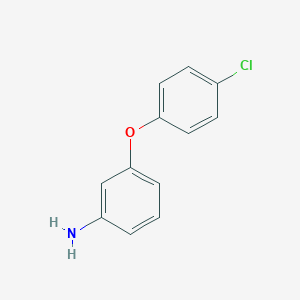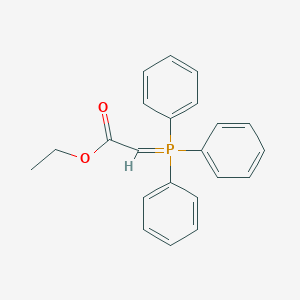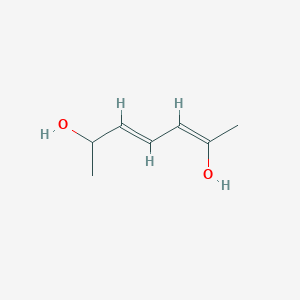
(2Z,4E)-hepta-2,4-diene-2,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,4E)-hepta-2,4-diene-2,6-diol, also known as heptadienediol, is a natural polyene alcohol that is produced by various microorganisms, including fungi, bacteria, and yeasts. This molecule has been the subject of numerous scientific studies due to its unique chemical structure and potential applications in various fields, including medicine, agriculture, and food industry.
Wirkmechanismus
The mechanism of action of (2Z,4E)-hepta-2,4-diene-2,6-diolol is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in microorganisms and cancer cells. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, by disrupting their cell walls and membranes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
Heptadienediol has been shown to have various biochemical and physiological effects on organisms. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in human cells, which may contribute to its anti-inflammatory and anti-tumor effects. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in human cells, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Heptadienediol has several advantages for use in laboratory experiments. It is a natural compound that can be easily synthesized using biotransformation methods, making it a cost-effective and environmentally friendly alternative to synthetic compounds. It also has low toxicity and is generally considered safe for use in laboratory experiments. However, its low solubility in water and organic solvents may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on (2Z,4E)-hepta-2,4-diene-2,6-diolol. One area of interest is the development of new drugs based on its anti-inflammatory, anti-tumor, and anti-bacterial properties. Another area of interest is the exploration of its potential as a natural pesticide in agriculture. Additionally, further studies are needed to elucidate its mechanism of action and biochemical effects on organisms.
Synthesemethoden
The synthesis of (2Z,4E)-hepta-2,4-diene-2,6-diolol can be achieved through various methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of organic solvents and reagents to produce the molecule, while biotransformation relies on the enzymatic activity of microorganisms to convert precursors into (2Z,4E)-hepta-2,4-diene-2,6-diolol. The latter method is preferred due to its high yield, low cost, and environmental friendliness.
Wissenschaftliche Forschungsanwendungen
Heptadienediol has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs. In agriculture, it has been found to have insecticidal and fungicidal effects, making it a potential alternative to chemical pesticides. In the food industry, it has been used as a natural preservative due to its antimicrobial properties.
Eigenschaften
CAS-Nummer |
102605-89-0 |
|---|---|
Produktname |
(2Z,4E)-hepta-2,4-diene-2,6-diol |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(2Z,4E)-hepta-2,4-diene-2,6-diol |
InChI |
InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-6,8-9H,1-2H3/b4-3+,7-5- |
InChI-Schlüssel |
RGHYWMFALZHNSF-BZDQXIRASA-N |
Isomerische SMILES |
CC(/C=C/C=C(/C)\O)O |
SMILES |
CC(C=CC=C(C)O)O |
Kanonische SMILES |
CC(C=CC=C(C)O)O |
Synonyme |
2,4-Heptadiene-2,6-diol, (Z,E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




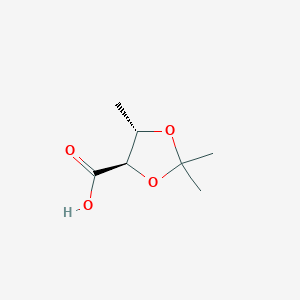
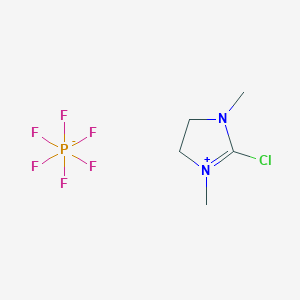
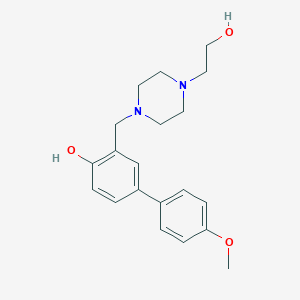
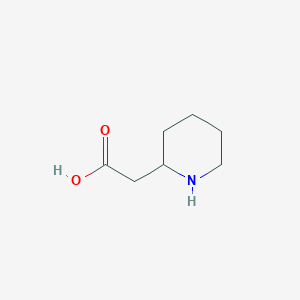
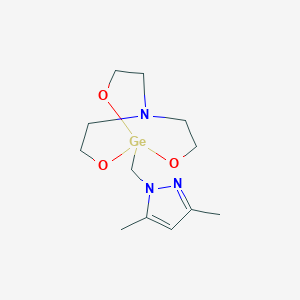
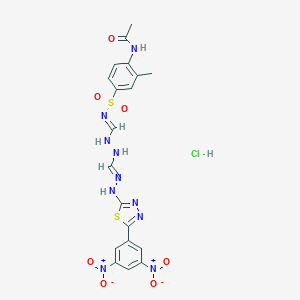
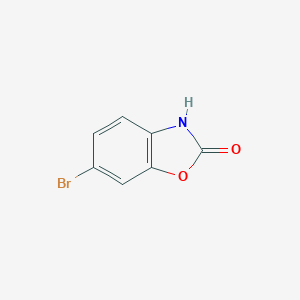

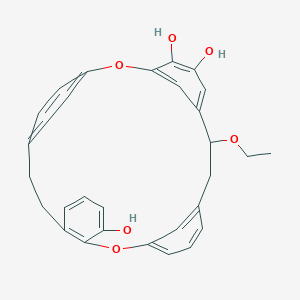
![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)
